molecular formula C9H10BrN3O B1380032 8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one CAS No. 1539592-75-0

8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one

Cat. No. B1380032
CAS RN: 1539592-75-0
M. Wt: 256.1 g/mol
InChI Key: PPRIEYBQUCZNPO-UHFFFAOYSA-N
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Description

“8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one” is a chemical compound with the CAS Number: 1539592-75-0 . It has a molecular weight of 256.1 . It is in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is "8-bromo-4-methyl-1,3,4,5-tetrahydro-2H-pyrido[2,3-b][1,4]diazepin-2-one" . The InChI code is "1S/C9H10BrN3O/c1-5-2-8(14)13-7-3-6(10)4-11-9(7)12-5/h3-5H,2H2,1H3,(H,11,12)(H,13,14)" .


Physical And Chemical Properties Analysis

The compound is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Regiospecific Synthesis and Structural Studies

A study by Alonso et al. (2020) describes the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, including fluoro-substituted variants, through the reaction of 2,3-diaminopyridines with ethyl aroylacetates. The structural characterization of these compounds was conducted using X-ray crystallography, NMR spectroscopy, and computational methods, revealing insights into the conformational dynamics and electronic properties of the diazepinone ring system (Alonso et al., 2020).

Novel Synthesis Approaches

El Bouakher et al. (2011) reported a convenient synthesis method for pyrido[2,3-e][1,4]diazepine-2,5-diones, showcasing the versatility of α-amino acid methyl ester derivatives in constructing the diazepine core through condensation and cyclization reactions. This work emphasizes the synthetic flexibility in accessing various diazepine derivatives, which are of interest for further chemical and biological exploration (El Bouakher et al., 2011).

Pharmacological Applications

Research on pyrido[2,3-b][1,4]diazepines has also ventured into exploring their pharmacological potentials. Savelli et al. (1987) synthesized compounds with potential CNS activity, identifying specific diazepinone derivatives that exhibit a range of pharmacological activities in preclinical models. Their work adds to the understanding of the structural requirements for biological activity within this chemical class (Savelli et al., 1987).

Antiproliferative Activity

H. Liszkiewicz (2002) reported on the synthesis and in vitro antiproliferative activity of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones. This study provides insights into the potential anticancer properties of pyrido[2,3-b][1,4]diazepin derivatives, highlighting the importance of this scaffold in the development of new therapeutic agents (Liszkiewicz, 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

8-bromo-4-methyl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c1-5-2-8(14)13-7-3-6(10)4-11-9(7)12-5/h3-5H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRIEYBQUCZNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one

CAS RN

1539592-75-0
Record name 8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one
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